![molecular formula C42H28 B2706911 [7]Cycloparaphenylene CAS No. 1222105-42-1](/img/structure/B2706911.png)

[7]Cycloparaphenylene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

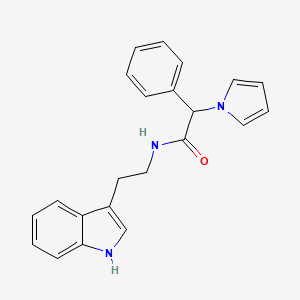

7Cycloparaphenylene is a fascinating compound that belongs to the family of cycloparaphenylenes. These molecules consist of several benzene rings connected by covalent bonds in the para positions, forming a hoop- or necklace-like structure . The chemical formula for cycloparaphenylenes is [C6H4]n, where “n” represents the number of benzene rings. 7Cycloparaphenylene, specifically, contains seven benzene rings

Mecanismo De Acción

Target of Action

7Cycloparaphenylene is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure .

Mode of Action

The interaction of 7Cycloparaphenylene with its targets involves partial electron transfer . This charge-transfer (CT) interaction is most likely the origin of the higher association constant of the dicationic complex than the neutral one .

Biochemical Pathways

The biochemical pathways affected by 7It’s known that these molecules have size-dependent optical and electronic properties . These properties are most dynamic at the smallest size regime where n = 5–12 .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7It’s known that these molecules have unique properties due to their strained and distorted aromatic systems .

Result of Action

The molecular and cellular effects of 7It’s known that these molecules have size-dependent optical and electronic properties . The fluorescence spectrum of 7Cycloparaphenylene has a maximum at 592 nm, making 7Cycloparaphenylene an orange emitter .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7It’s known that these molecules have unique properties due to their strained and distorted aromatic systems .

Métodos De Preparación

The synthesis of 7Cycloparaphenylene involves several steps and requires precise reaction conditions. One of the primary methods used is the divergent synthesis approach, which allows for the size-selective synthesis of cycloparaphenylenes . This method involves the use of cyclohexane-based intermediates, which are then subjected to a series of reactions to form the desired macrocycle. The process typically includes the following steps:

Formation of Macrocyclic Precursors: This involves the preparation of macrocyclic intermediates using Suzuki-Miyaura coupling reactions.

Aromatization: The macrocyclic intermediates are then aromatized to form the final cycloparaphenylene structure.

Análisis De Reacciones Químicas

7Cycloparaphenylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of quinones, while reduction reactions can produce partially hydrogenated derivatives .

Aplicaciones Científicas De Investigación

7Cycloparaphenylene has numerous applications in scientific research, particularly in the fields of chemistry, biology, and materials science. Some of its notable applications include:

Host-Guest Chemistry: Due to its hoop-like structure, Cycloparaphenylene can encapsulate various guest molecules, making it useful in host-guest chemistry studies.

Fluorescent Probes: The compound exhibits unique optical properties, making it suitable for use as a fluorescent probe in biological imaging.

Nanotechnology: Cycloparaphenylene is considered a building block for the synthesis of carbon nanotubes and other nanostructures.

Comparación Con Compuestos Similares

7Cycloparaphenylene is unique compared to other cycloparaphenylenes due to its specific ring size and the resulting strain energy. Similar compounds include 6Cycloparaphenylene, 8Cycloparaphenylene, and other higher homologs. Each of these compounds has distinct properties based on the number of benzene rings and the resulting structural strain . For example, 6Cycloparaphenylene has a higher strain energy compared to 7Cycloparaphenylene, making it more challenging to synthesize .

Propiedades

IUPAC Name |

octacyclo[24.2.2.22,5.26,9.210,13.214,17.218,21.222,25]dotetraconta-1(28),2(42),3,5(41),6(40),7,9(39),10(38),11,13(37),14(36),15,17(35),18,20,22,24,26,29,31,33-henicosaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H28/c1-2-30-4-3-29(1)31-5-7-33(8-6-31)35-13-15-37(16-14-35)39-21-23-41(24-22-39)42-27-25-40(26-28-42)38-19-17-36(18-20-38)34-11-9-32(30)10-12-34/h1-28H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYDELDXZJCAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C2C=C8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes []Cycloparaphenylene unique in terms of its structure and properties?

A1: []Cycloparaphenylene is a macrocycle composed of seven benzene rings linked in a para position, forming a strained cyclic structure []. This strain energy, calculated to be 83 kcal/mol, contributes to its unique properties []. Notably, []CPP exhibits an orange emission at 592 nm, distinguishing it from other cycloparaphenylenes [].

Q2: What were the key challenges in synthesizing []Cycloparaphenylene, and how were they overcome?

A2: The synthesis of []CPP presented a significant challenge due to the high strain energy inherent in its structure []. Researchers overcame this by developing a novel synthetic route that employed cyclohexadienes as masked aromatic rings []. This approach allowed for the gradual construction of the macrocycle, mitigating the strain encountered during cyclization []. The final step involved a crucial oxidative aromatization to generate the desired []CPP [].

Q3: What are the potential applications of []Cycloparaphenylene and similar carbon nanohoops in materials science?

A3: []CPP and its counterparts hold promise for applications in materials science due to their unique size-dependent optical and electronic properties. These properties make them attractive for potential use in organic light-emitting diodes (OLEDs), photovoltaic devices, and as building blocks for more complex nanostructures [, ].

Q4: How does the incorporation of a helicene unit impact the properties of []Cycloparaphenylene?

A4: Integrating a []helicene unit into the []CPP structure yields a helicene carbon nanohoop, introducing chirality and influencing the molecule's behavior [, , ]. This modification imparts chiroptical properties and configurational stability characteristic of helicenes []. The presence of the radially conjugated seven para-phenylenes in []CPP primarily dictates the overall optoelectronic characteristics [].

Q5: What is the significance of the Möbius topology observed in some helicene-modified []Cycloparaphenylenes?

A5: The Möbius topology observed in specific helicene-modified []CPP molecules, confirmed through techniques like NMR spectroscopy and DFT calculations, opens exciting avenues for studying Möbius aromaticity experimentally [, ]. This discovery carries implications for understanding the electronic properties and potential applications of these unique nanostructures [, ].

Q6: How do analytical techniques contribute to the characterization and study of []Cycloparaphenylene?

A6: Various analytical techniques play a crucial role in characterizing and understanding []CPP. X-ray crystallography unveils the molecule's crystal structure, revealing a fascinating packing arrangement that resembles a carbon nanotube []. Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the structure and dynamics of []CPP, especially in cases of conformational changes upon helicene incorporation [, ]. Mass spectrometry confirms the molecular weight and provides structural information []. Additionally, UV-Vis and fluorescence spectroscopy are essential for analyzing the optical properties, including the characteristic orange emission of []CPP [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2706829.png)

![6-imino-N-(3-methoxypropyl)-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2706834.png)

![1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B2706840.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2706844.png)

![2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B2706846.png)

![N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2706849.png)